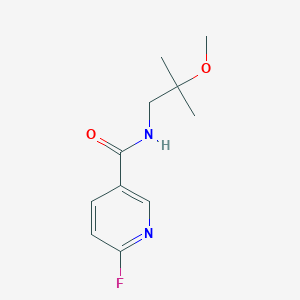
N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an imine group (a carbon-nitrogen double bond), and a methylphenyl group (a benzene ring with a methyl group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, imine group, and methylphenyl group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur . The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The imine group can participate in various reactions, including hydrolysis, reduction, and reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyridine ring could make the compound aromatic and planar, and the imine group could affect its polarity and reactivity.Applications De Recherche Scientifique
CuCl-catalyzed Oxidative Coupling Reaction
Research by Kajimoto, Takahashi, and Tsuji (1982) on the CuCl-catalyzed oxidative coupling reaction of secondary amines with molecular oxygen in pyridine highlights the oxidation process of diphenylamine to tetraphenylhydrazine in high yield, suggesting potential applications in synthesis and catalysis processes involving N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide and similar compounds Kajimoto et al., 1982.
Arylation of Pyridine N-oxides
Campeau, Rousseaux, and Fagnou (2005) demonstrated that direct arylation reactions of pyridine N-oxides with aryl bromides yield excellent results with complete selectivity for the 2-position. This process uses commercially available, bench-stable pyridine N-oxides as replacements for 2-metallapyridines in palladium-catalyzed cross-coupling reactions, indicating its utility in facilitating complex organic syntheses Campeau et al., 2005.
Application in Organic Light-Emitting Diode (OLED)
A study by Tsuboyama et al. (2003) on phosphorescence of homoleptic cyclometalated iridium complexes, which are related to N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide derivatives, revealed their application in OLED devices. These complexes showed high efficiency and pure-red emission, highlighting their potential in advanced electronic and photonic applications Tsuboyama et al., 2003.
Corrosion Inhibition
Ji et al. (2016) synthesized a new Schiff base derivative with pyridine rings and investigated its corrosion inhibition properties on Q235 mild steel in 1.0 M HCl. The study indicated that this compound is a mixed-type inhibitor and follows Langmuir adsorption isotherm, suggesting its application in protecting metal surfaces from corrosion Ji et al., 2016.
Synthesis and Coordination Chemistry
Research on the synthesis and lanthanide coordination chemistry of trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides by Pailloux et al. (2009) developed a synthetic route for these compounds, characterizing their interaction with lanthanides. This work has implications for the development of new materials and catalysts Pailloux et al., 2009.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-11-4-2-3-5-13(11)15(16)10-12-6-8-14-9-7-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBUHHRAPUIWJT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=NC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

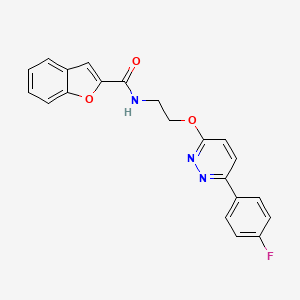
![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)
![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)
![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)
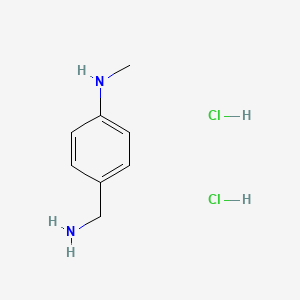
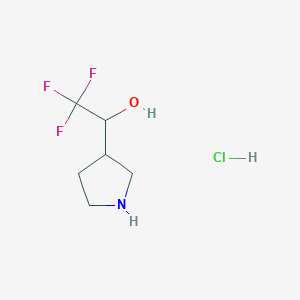
![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2970650.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)
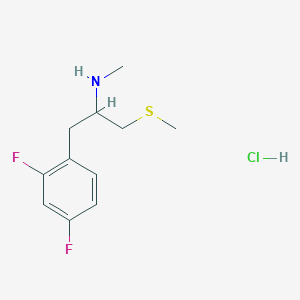

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)
